7-(Benzyloxy)-6-bromoquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-6-bromoquinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a benzyloxy group at the 7th position, a bromine atom at the 6th position, and an amine group at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-bromoquinazolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol or benzyl chloride in the presence of a base.
Bromination: The bromine atom can be introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amine group at the 2nd position can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-6-bromoquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted quinazoline derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
7-(Benzyloxy)-6-bromoquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-6-bromoquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents may enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds have similar benzyloxy substituents and are studied for their inhibitory activity against monoamine oxidase B (MAO-B).
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds also contain benzyloxy groups and are investigated for their potential as multi-target inhibitors for Alzheimer’s disease.
Uniqueness
7-(Benzyloxy)-6-bromoquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and binding properties compared to other similar compounds.
Properties
CAS No. |
914397-23-2 |
---|---|
Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.18 g/mol |
IUPAC Name |
6-bromo-7-phenylmethoxyquinazolin-2-amine |
InChI |
InChI=1S/C15H12BrN3O/c16-12-6-11-8-18-15(17)19-13(11)7-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |
InChI Key |
IJGQPGKHAKVPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=NC(=NC3=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.